2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
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Overview
Description
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl aniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The thiazole ring in the compound is known to interact with various biological targets, including proteins and nucleic acids, which can result in the modulation of biochemical pathways .
Comparison with Similar Compounds
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole component.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
XJIVOSRIXZEQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C2=NC=CS2 |
Origin of Product |
United States |
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